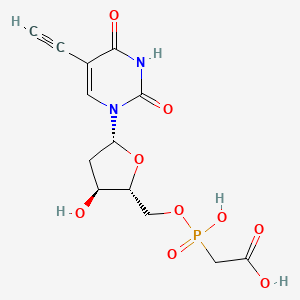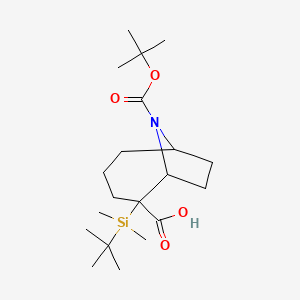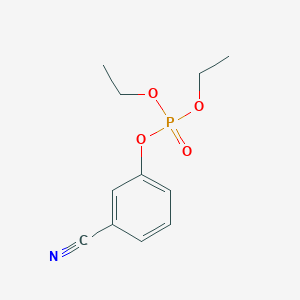![molecular formula C10H16O B14303666 1-[(Prop-2-en-1-yl)oxy]hept-3-yne CAS No. 113348-11-1](/img/structure/B14303666.png)
1-[(Prop-2-en-1-yl)oxy]hept-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Prop-2-en-1-yl)oxy]hept-3-yne is an organic compound characterized by the presence of both an alkyne and an alkene functional group. The compound’s structure includes a hept-3-yne backbone with a prop-2-en-1-yloxy substituent. This unique combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-2-en-1-yl)oxy]hept-3-yne can be achieved through several methods. One common approach involves the alkylation of hept-3-yne with prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Prop-2-en-1-yl)oxy]hept-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the alkyne and alkene groups to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yloxy group, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions, OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H₂) with Pd/C or Lindlar’s catalyst for partial reduction.
Substitution: Alkyl halides or sulfonates in the presence of a base like NaH or KOtBu.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of heptane derivatives.
Substitution: Formation of various ethers or substituted alkenes.
Applications De Recherche Scientifique
1-[(Prop-2-en-1-yl)oxy]hept-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]hept-3-yne involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne and alkene groups can undergo reactions with nucleophiles or electrophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Prop-2-en-1-yl)oxy]hept-2-yne: Similar structure but with the triple bond at a different position.
1-[(Prop-2-en-1-yl)oxy]hex-3-yne: Similar structure but with a shorter carbon chain.
1-[(Prop-2-en-1-yl)oxy]oct-3-yne: Similar structure but with a longer carbon chain.
Uniqueness
1-[(Prop-2-en-1-yl)oxy]hept-3-yne is unique due to its specific combination of functional groups and carbon chain length. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
113348-11-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-prop-2-enoxyhept-3-yne |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5,8-10H2,1H3 |
Clé InChI |
QARXBGYKKXCLQM-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCCOCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


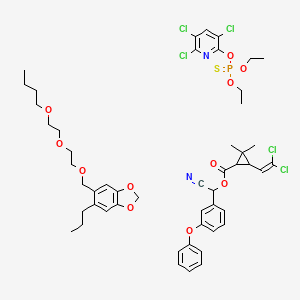

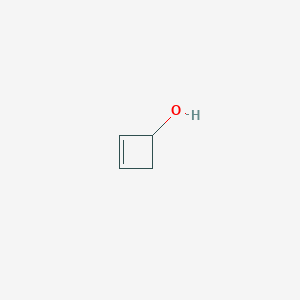



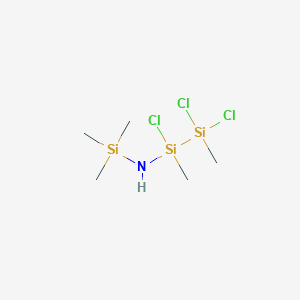
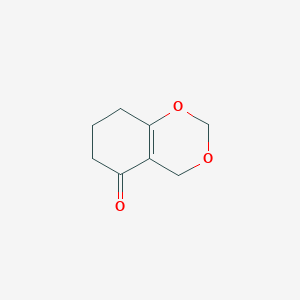

![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)

